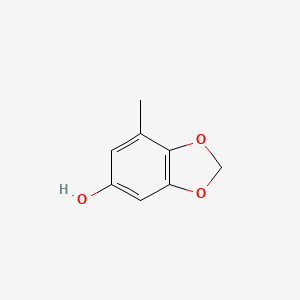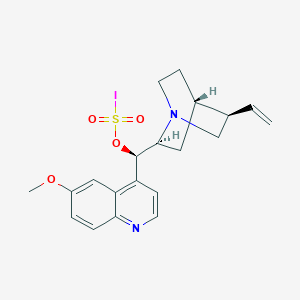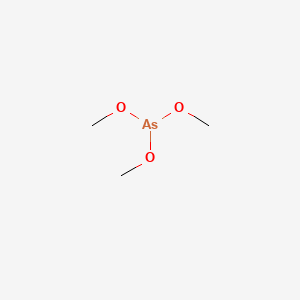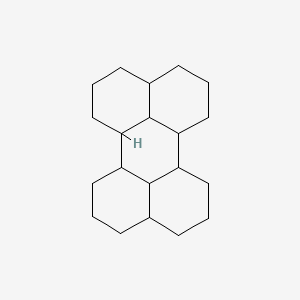
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine is a complex organic compound with the molecular formula C24H18N4 It features a phenazine core structure with various functional groups, including imine and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with phenazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the imine group to an amine group, affecting the compound’s reactivity.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted phenazine compounds.
Applications De Recherche Scientifique
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and amine groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine
- 2-Phenazinamine, 5-(4-chlorophenyl)-3,5-dihydro-3-imino-N-phenyl
Uniqueness
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine stands out due to its specific substitution pattern on the phenazine core, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
4733-21-5 |
|---|---|
Formule moléculaire |
C24H18N4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-imino-N,5-diphenylphenazin-2-amine |
InChI |
InChI=1S/C24H18N4/c25-19-15-24-22(16-21(19)26-17-9-3-1-4-10-17)27-20-13-7-8-14-23(20)28(24)18-11-5-2-6-12-18/h1-16,25-26H |
Clé InChI |
FUUNETATXBTDDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)







![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)


